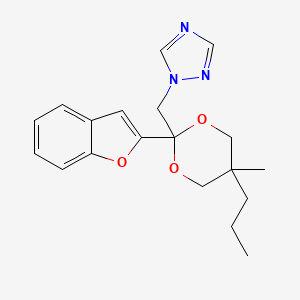![molecular formula C10H17ClN2O B13771997 [2-(3,5-Dimethylphenoxy)ethylamino]azanium chloride CAS No. 69781-89-1](/img/structure/B13771997.png)
[2-(3,5-Dimethylphenoxy)ethylamino]azanium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(3,5-Dimethylphenoxy)ethylamino]azanium chloride: is a chemical compound with the molecular formula C10H17ClN2O. It is known for its unique structure, which includes a phenoxy group substituted with two methyl groups at positions 3 and 5, an ethylamino group, and a chloride ion. This compound is used in various scientific research applications due to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [2-(3,5-Dimethylphenoxy)ethylamino]azanium chloride typically involves the reaction of 3,5-dimethylphenol with ethylene oxide to form 2-(3,5-dimethylphenoxy)ethanol. This intermediate is then reacted with ammonia or an amine to produce the corresponding amine derivative. Finally, the amine derivative is treated with hydrochloric acid to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: [2-(3,5-Dimethylphenoxy)ethylamino]azanium chloride undergoes various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The chloride ion can be substituted with other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN).
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [2-(3,5-Dimethylphenoxy)ethylamino]azanium chloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: The compound is used in biological research to study its effects on cellular processes. It can act as a ligand for certain receptors, influencing cell signaling pathways and gene expression.
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may have applications in treating various diseases due to its ability to interact with specific molecular targets.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism of action of [2-(3,5-Dimethylphenoxy)ethylamino]azanium chloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and influencing downstream signaling pathways. This can result in various biological effects, including changes in gene expression, cell proliferation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
- [2-(3,5-Dimethylphenoxy)ethylamino]azanium bromide
- [2-(3,5-Dimethylphenoxy)ethylamino]azanium iodide
- [2-(3,5-Dimethylphenoxy)ethylamino]azanium sulfate
Comparison: Compared to its analogs, [2-(3,5-Dimethylphenoxy)ethylamino]azanium chloride is unique due to its chloride ion, which can influence its solubility, reactivity, and biological activity. The chloride ion can also affect the compound’s interaction with molecular targets, making it distinct from its bromide, iodide, and sulfate counterparts .
Eigenschaften
CAS-Nummer |
69781-89-1 |
|---|---|
Molekularformel |
C10H17ClN2O |
Molekulargewicht |
216.71 g/mol |
IUPAC-Name |
2-(3,5-dimethylphenoxy)ethylhydrazine;hydrochloride |
InChI |
InChI=1S/C10H16N2O.ClH/c1-8-5-9(2)7-10(6-8)13-4-3-12-11;/h5-7,12H,3-4,11H2,1-2H3;1H |
InChI-Schlüssel |
FZMJXIXPNUUZBS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)OCCNN)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tetrasodium;3-hydroxy-4-[[4-[4-[(2-hydroxy-3,6-disulfonatonaphthalen-1-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]naphthalene-2,7-disulfonate](/img/structure/B13771917.png)













